![molecular formula C34H42O2S2 B12606213 5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene CAS No. 918441-45-9](/img/structure/B12606213.png)
5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene is an organic compound with the molecular formula C34H42O2S2 This compound is known for its unique structure, which includes two thiophene rings connected by a bithiophene linkage and substituted with pentyloxyethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organoboron compounds and halides. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene are not widely documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Material Science: The compound is studied for its potential in creating flexible and lightweight electronic devices.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors that detect various analytes.
Biological Research: While less common, it can be used in the study of biological systems where organic semiconductors are of interest.
Mechanism of Action
The mechanism by which 5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Bis{4-[2-(hexyloxy)ethyl]phenyl}-2,2’-bithiophene
- 5,5’-Bis{4-[2-(butyloxy)ethyl]phenyl}-2,2’-bithiophene
- 5,5’-Bis{4-[2-(octyloxy)ethyl]phenyl}-2,2’-bithiophene
Uniqueness
Compared to its analogs, 5,5’-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2’-bithiophene offers a balance between solubility and electronic properties. The pentyloxyethyl groups provide sufficient solubility in organic solvents, which is crucial for solution processing techniques used in device fabrication. Additionally, the electronic properties of this compound are finely tuned, making it a versatile material for various applications in organic electronics.
Properties
CAS No. |
918441-45-9 |
|---|---|
Molecular Formula |
C34H42O2S2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-[4-(2-pentoxyethyl)phenyl]-5-[5-[4-(2-pentoxyethyl)phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C34H42O2S2/c1-3-5-7-23-35-25-21-27-9-13-29(14-10-27)31-17-19-33(37-31)34-20-18-32(38-34)30-15-11-28(12-16-30)22-26-36-24-8-6-4-2/h9-20H,3-8,21-26H2,1-2H3 |
InChI Key |
WTKIIDNOEWMWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


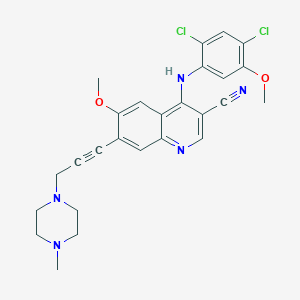

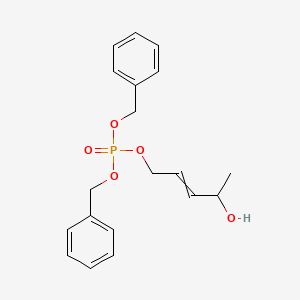
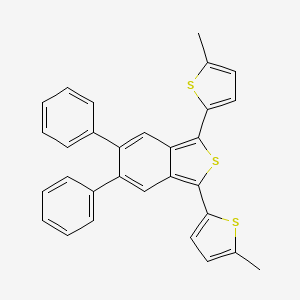

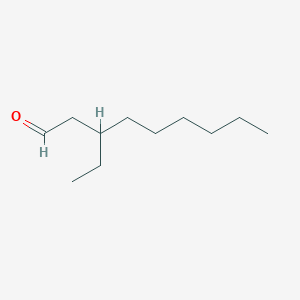
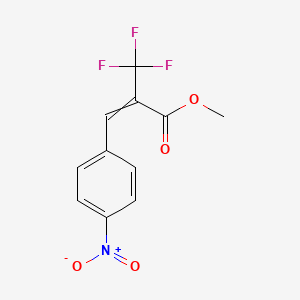
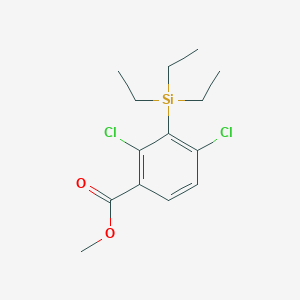
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
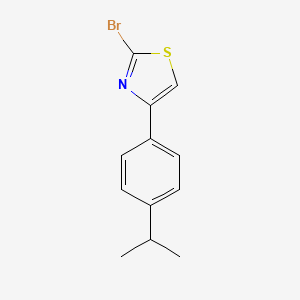
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)

![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
